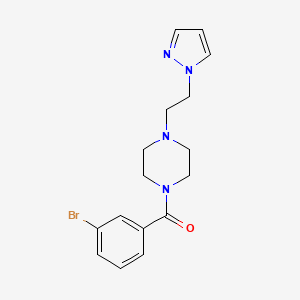
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-bromophenyl)methanone" is a chemical entity that appears to be structurally related to a class of compounds that have been synthesized for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the pyrazole ring and the piperazine moiety, are common in medicinal chemistry and are often explored for their biological activities.
Synthesis Analysis
The synthesis of related compounds, such as the 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, involves a multicomponent cyclocondensation reaction. This process typically includes starting materials like diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, with a catalyst such as SO4^2−/Y2O3 in an ethanol solvent . Although the exact synthesis of "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-bromophenyl)methanone" is not detailed, it is likely that a similar synthetic strategy could be employed, with appropriate modifications to the starting materials to incorporate the pyrazole and bromophenyl functionalities.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by spectral studies, including IR, 1H and 13C NMR, and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of specific functional groups present in the compound. The presence of a pyrazole ring, as seen in the related compounds, suggests potential interactions with biological targets, given the pyrazole's known propensity to engage in hydrogen bonding and aromatic stacking interactions .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are likely to include moderate solubility in organic solvents, given their aromatic nature and the presence of polar functional groups. The bromophenyl group in the compound of interest could increase its molecular weight and potentially its lipophilicity, which could affect its pharmacokinetic properties. The antimicrobial activity of related compounds suggests that the compound may also possess similar properties, although specific activities would need to be empirically determined .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrazole and Isoxazole Derivatives
(Sanjeeva, Narendra, & Venkata, 2022) explored novel 1,5-disubstituted pyrazole and isoxazole derivatives, including (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone. These compounds were synthesized and characterized using various spectral analyses and showed significant antibacterial and antifungal activities.
Synthesis and X-ray Structure of Pyrazole Carboxamide Derivatives
(Lv, Ding, & Zhao, 2013) synthesized and determined the structure of novel pyrazole carboxamide derivatives containing piperazine moiety. The structure was confirmed by X-ray crystal analysis of 1-(4-tert-butylbenzyl)-4-chloro-3-(4-chlorophenyl)-1H-pyrazol-5-ylmethanone.
Antagonist Clinical Candidate for Pain Management
(Díaz et al., 2020) reported on the synthesis and pharmacological activity of a new series of pyrazoles, identifying a σ1 receptor (σ1R) antagonist clinical candidate for pain treatment. This compound exhibited high metabolic stability and antinociceptive properties in various models.
Antimicrobial and Phytotoxic Screening of Pyrazoline Derivatives
(Mumtaz et al., 2015) focused on the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone derivatives. These compounds were tested for antimicrobial and phytotoxic activities, with some showing significant results.
Anticancer Activity of Pyrazole Derivatives of Gallic Acid
(Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009) synthesized a series of [5-substituted-3-(phenylamino)-1H-pyrazol-1yl] (3,4,5-trihydroxyphenyl)-methanone derivatives. These compounds were characterized and evaluated for anti-inflammatory activity, showing promising results.
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazole nucleus have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes in the biological activities of the targets . The interaction of the compound with its targets could lead to the inhibition or activation of the targets, resulting in the observed biological effects.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways . This inhibition can prevent cellular damage caused by ROS .
Result of Action
For instance, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AchE) activity, leading to changes in nerve pulse transmission .
Propiedades
IUPAC Name |
(3-bromophenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c17-15-4-1-3-14(13-15)16(22)20-10-7-19(8-11-20)9-12-21-6-2-5-18-21/h1-6,13H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZOCEXXJFQLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2526918.png)
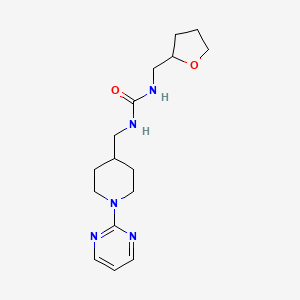
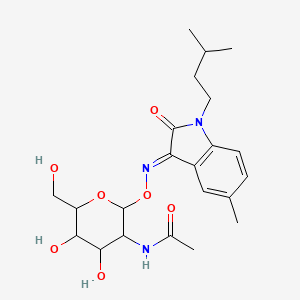
![2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride](/img/structure/B2526926.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)
![1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2526930.png)
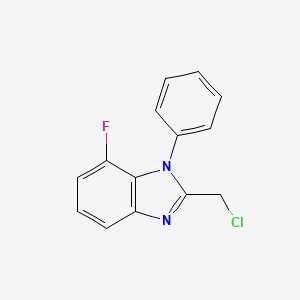

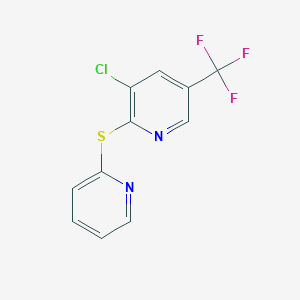

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)